N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide
Description
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Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c1-18-5-7-20(8-6-18)23(28)24-17-22(27-15-13-26(4)14-16-27)19-9-11-21(12-10-19)25(2)3/h5-12,22H,13-17H2,1-4H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRBGAXZYZTBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide, also known by its CAS number 900006-28-2, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of 454.5 g/mol. Its structure includes a dimethylamino group, a piperazine moiety, and an aromatic benzamide group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N6O4 |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 900006-28-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are critical in various signaling pathways. For instance, it exhibits inhibitory activity against ABL1 and SRC kinases, which are involved in cancer cell proliferation and survival.
- Receptor Modulation : The presence of the piperazine group allows for interaction with neurotransmitter receptors, potentially influencing neuropharmacological activities.
- Cellular Uptake : Its lipophilicity enhances cellular membrane permeability, facilitating its uptake into cells where it can exert its effects.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : In vitro studies have demonstrated that the compound possesses significant antitumor effects against various cancer cell lines. For example, it has shown IC50 values in the nanomolar range against BCR-ABL1 expressing cells, indicating potent activity against leukemia models.
- Neuropharmacological Effects : Preliminary studies suggest that the compound may have potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Case Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the efficacy of this compound against BCR-ABL1 positive leukemia cells. The results indicated that the compound exhibited:
- IC50 Values : 47 nM in Ba/F3 BCR-ABL1 cells.
- Selectivity : Minimal effect on non-targeted cell lines at concentrations up to 10 µM, highlighting its selectivity for cancerous cells .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacology study, the compound was assessed for its effects on serotonin receptors. The findings suggested:
- Binding Affinity : Strong affinity for serotonin receptor subtypes, indicating potential antidepressant properties.
- Behavioral Studies : Animal models treated with the compound showed reduced anxiety-like behaviors compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
